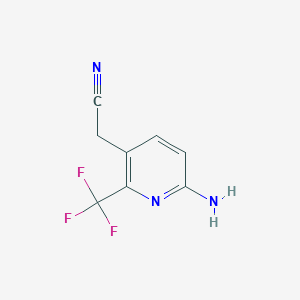

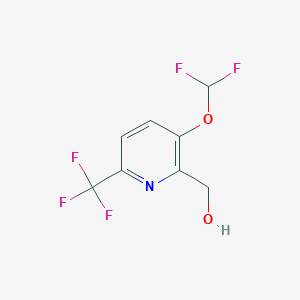

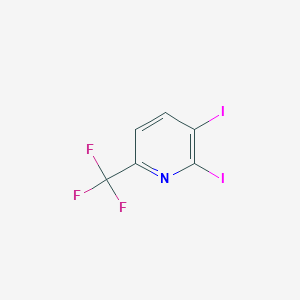

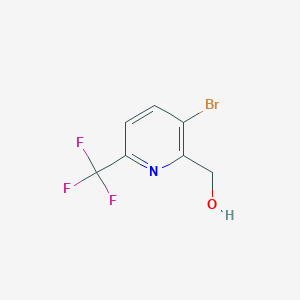

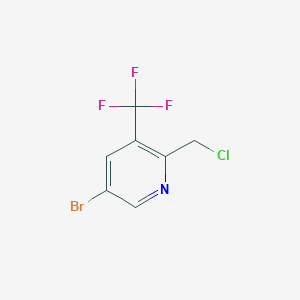

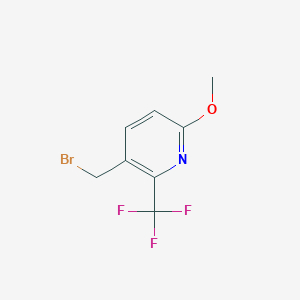

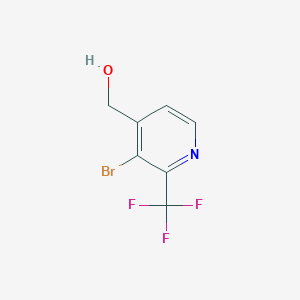

3-Bromo-2-(trifluoromethyl)pyridine-4-methanol

Übersicht

Beschreibung

Trifluoromethylpyridines (TFMPs) are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are largely determined by the presence of the trifluoromethyl group and the pyridine ring .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

Halogen-Dance Reactions : 3-Bromo-2-(trifluoromethyl)pyridine-4-methanol is involved in halogen-dance reactions, a type of chemical reaction where halogen atoms interchange positions within a molecule. This process has been observed in the context of bromo-iodothiophenes and can lead to a mixture of bromo-iodothiophenes and related compounds (Gronowitz, Hallberg, & Glennow, 1980).

Density Functional Theory (DFT) Studies : The compound has been subject to DFT studies at the B3LYP/6311+G (d, p) level. These studies provide insights into the theoretical IR and normal mode analysis of the compound, helping to understand its molecular structure and properties (Trivedi, 2017).

Synthesis of Heterocyclic Compounds : It is used in the synthesis of various heterocyclic compounds, demonstrating its utility in creating diverse chemical structures (Zav’yalova, Zubarev, & Shestopalov, 2009).

Regioexhaustive Functionalization : The compound plays a role in the regioexhaustive functionalization of chloro- and bromo-trifluoromethyl pyridines. This process is significant for creating specific carboxylic acids and other derivatives, showcasing its versatility in organic synthesis (Cottet et al., 2004).

Catalysis and Chemical Transformations : The compound is involved in catalytic processes, like the methoxycarbonylation of phenylacetylene, highlighting its potential in facilitating important chemical transformations (De Pater et al., 2005).

Photochemical Behavior : Studies on the photochemical behavior of related pyridin-2-ones indicate the potential of 3-Bromo-2-(trifluoromethyl)pyridine-4-methanol in forming dimeric products under irradiation, an important aspect in photochemistry (Jones & Phipps, 1975).

Wirkmechanismus

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The compound may interact with palladium complexes in these reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound could participate in transmetalation, a process where groups are transferred from boron to palladium .

Biochemical Pathways

The compound’s potential role in suzuki–miyaura coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

Its potential role in suzuki–miyaura coupling reactions suggests it may facilitate the formation of carbon–carbon bonds .

Action Environment

The compound’s potential use in suzuki–miyaura coupling reactions suggests that reaction conditions may significantly impact its activity .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-bromo-2-(trifluoromethyl)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-4(3-13)1-2-12-6(5)7(9,10)11/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHKXVNHZAMUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CO)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.